Cholesterol-2,2,3,4,4,6-d6

Übersicht

Beschreibung

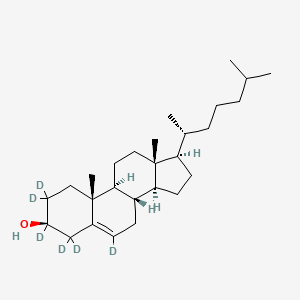

Cholesterin-d6 ist eine deuteriummarkierte Form von Cholesterin, bei der sechs Wasserstoffatome durch Deuterium ersetzt sind. Diese Verbindung wird hauptsächlich als interner Standard in der Massenspektrometrie zur Quantifizierung von Cholesterin verwendet. Cholesterin selbst ist ein wichtiges Sterol bei Säugetieren und macht 20-25% der strukturellen Komponente der Plasmamembran aus. Es spielt eine entscheidende Rolle bei der Bestimmung der Fluidität und Permeabilitätseigenschaften der Membran sowie der Funktion von Transportproteinen und Signalproteinen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Cholesterin-d6 wird durch Deuterierung von Cholesterin synthetisiert. Der Prozess beinhaltet den Austausch von Wasserstoffatomen gegen Deuteriumatome. Dies kann durch verschiedene chemische Reaktionen erreicht werden, darunter die katalytische Hydrierung in Gegenwart von Deuteriumgas. Die Reaktionsbedingungen umfassen typischerweise hohen Druck und hohe Temperatur, um den Austausch von Wasserstoff gegen Deuterium zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Cholesterin-d6 beinhaltet großtechnische Deuterierungsprozesse. Diese Prozesse sind für hohe Ausbeute und Reinheit optimiert und verwenden häufig spezielle Katalysatoren und Reaktoren, die für die Handhabung von Deuteriumgas ausgelegt sind. Das Endprodukt wird durch Techniken wie Chromatographie gereinigt, um sicherzustellen, dass es die für die wissenschaftliche Forschung erforderlichen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cholesterol-d6 is synthesized by the deuteration of cholesterol. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically involve high pressure and temperature to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of cholesterol-d6 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized catalysts and reactors designed to handle deuterium gas. The final product is purified through techniques such as chromatography to ensure that it meets the required standards for scientific research .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cholesterin-d6 durchläuft ähnliche chemische Reaktionen wie Cholesterin, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Das Vorhandensein von Deuteriumatomen kann die Reaktionskinetik und -mechanismen aufgrund des Isotopeffekts beeinflussen.

Häufige Reagenzien und Bedingungen

Oxidation: Cholesterin-d6 kann mit Reagenzien wie Chromsäure oder Kaliumpermanganat unter sauren Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Hydroxide unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind deuterierte Derivate von Cholesterin, die die Deuteriumatome behalten. Diese Produkte werden in verschiedenen analytischen und Forschungsanwendungen verwendet .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1.1 Chemistry

- Internal Standard in Mass Spectrometry : Cholesterol-2,2,3,4,4,6-d6 is predominantly used as an internal standard in mass spectrometry for the quantification of cholesterol and its metabolites. Its stable isotope labeling facilitates accurate measurements by providing a reference point against which the natural cholesterol can be compared .

1.2 Biology

- Metabolism Studies : This compound plays a crucial role in studying the metabolism and distribution of cholesterol within biological systems. By utilizing deuterated cholesterol, researchers can gain insights into the dynamics of cholesterol metabolism under various physiological conditions .

- Cholesterol Absorption Measurement : It has been used to measure cholesterol absorption rates in vivo. Studies have demonstrated that the ratio of deuterated to non-deuterated cholesterol can reveal important information regarding absorption mechanisms and efficiency.

1.3 Medicine

- Pharmacokinetic Studies : this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cholesterol-lowering drugs. This application is critical for developing effective therapeutic strategies against hyperlipidemia .

1.4 Industrial Applications

- Lipid-Based Drug Delivery Systems : The compound is utilized in the development of lipid-based drug delivery systems. Its properties allow for enhanced targeting and delivery of therapeutic agents in various medical applications .

This compound exhibits biological activities similar to those of natural cholesterol due to its structural similarity. Some key functions include:

- Membrane Structure Integrity : It contributes to the structural integrity and fluidity of cell membranes. Research indicates that deuterated cholesterol can provide detailed insights into how cholesterol affects membrane dynamics under different conditions .

- Role as an Agonist : Cholesterol serves as an endogenous agonist for estrogen-related receptor α (ERRα), influencing metabolic processes related to energy homeostasis and lipid metabolism.

Lipid Metabolism Studies

A study published in Scientific Reports examined cholesteryl esters conversion rates from cholesterol in cohorts with cardiovascular disease (CVD). The findings indicated significant differences in cholesteryl ester to cholesterol ratios among control and CVD groups, suggesting altered lipid metabolism associated with disease states .

Glucagon Receptor Antagonism

Another research effort investigated glucagon receptor antagonism's effects on cholesterol metabolism using this compound as a tracer. The study found increased levels of plasma low-density lipoprotein cholesterol without affecting overall cholesterol synthesis directly, highlighting glucagon signaling's role in regulating cholesterol absorption and metabolism .

Data Tables

| Study | Objective | Findings |

|---|---|---|

| Scientific Reports (2018) | Investigate cholesteryl ester/cholesterol ratios in CVD | Significant decrease in cholesteryl ester/cholesterol ratios in CVD cohorts compared to controls |

| PMC Article (2015) | Effects of glucagon receptor antagonism | Increased low-density lipoprotein cholesterol levels associated with enhanced cholesterol absorption |

Wirkmechanismus

Cholesterol-d6 exerts its effects by mimicking the behavior of natural cholesterol in biological systems. It interacts with membrane phospholipids, sphingolipids, and proteins to influence their behavior. The deuterium labeling allows researchers to track and quantify cholesterol in various biological processes using mass spectrometry. This helps in understanding the molecular targets and pathways involved in cholesterol metabolism and homeostasis .

Vergleich Mit ähnlichen Verbindungen

Cholesterin-d6 ist aufgrund seiner Deuteriummarkierung einzigartig, die in analytischen Anwendungen deutliche Vorteile bietet. Zu ähnlichen Verbindungen gehören:

Cholesterin-d7: Ein weiteres deuteriummarkiertes Cholesterin mit sieben Deuteriumatomen.

Cholesterin: Die natürliche Form der Verbindung ohne Isotopenmarkierung.

Phytosterine: Pflanzliche Sterine wie Sitosterol und Campesterol, die strukturell Cholesterin ähneln, aber unterschiedliche biologische Rollen haben .

Cholesterin-d6 zeichnet sich durch seinen Einsatz in der präzisen Quantifizierung und Verfolgung in der wissenschaftlichen Forschung aus, was es zu einem unschätzbaren Werkzeug in verschiedenen Bereichen macht.

Biologische Aktivität

Cholesterol-2,2,3,4,4,6-d6 is a deuterated form of cholesterol that serves as a valuable tool in biological and pharmacological research. This compound is utilized primarily in studies involving lipid metabolism, cholesterol absorption, and the dynamics of cholesterol within biological membranes. Below is a detailed exploration of its biological activity, including relevant research findings and case studies.

Overview of this compound

Cholesterol is a crucial sterol in mammalian biology, constituting approximately 20-25% of the structural components of plasma membranes. It plays a significant role in membrane fluidity and permeability and is involved in the function of various transporters and signaling proteins. The deuterated version, this compound (CAS Number: 60816-17-3), has been synthesized to enable precise tracking of cholesterol metabolism through mass spectrometry techniques due to its unique isotopic signature .

Biological Functions

- Membrane Structure : Cholesterol contributes to the structural integrity and fluidity of cell membranes. The presence of deuterium allows for detailed studies on how cholesterol affects membrane dynamics under various physiological conditions .

- Cholesterol Absorption : Research indicates that this compound can be used to measure cholesterol absorption rates in vivo. For instance, studies have shown that the ratio of this deuterated cholesterol to non-deuterated forms can provide insights into absorption mechanisms and efficiency .

- Role as an Agonist : Cholesterol acts as an endogenous agonist for estrogen-related receptor α (ERRα), influencing metabolic processes related to energy homeostasis and lipid metabolism .

Lipid Metabolism Studies

A study published in Scientific Reports examined the conversion rates of cholesteryl esters (CE) from cholesterol in various cohorts with cardiovascular disease (CVD). The findings highlighted significant differences in CE/Chol ratios among control and CVD groups. Specifically, lower ratios were observed in CVD cohorts compared to controls, suggesting altered lipid metabolism associated with disease states .

Case Study: Glucagon Receptor Antagonism

Another notable research effort investigated the effects of glucagon receptor antagonism on cholesterol metabolism using this compound as a tracer. The study found that treatment led to increased levels of plasma LDL-cholesterol (LDL-c) without affecting cholesterol synthesis directly. This indicates that glucagon signaling plays a critical role in regulating cholesterol absorption and metabolism .

Data Tables

| Study | Objective | Findings |

|---|---|---|

| Scientific Reports (2018) | Investigate CE/Chol ratios in CVD | Significant decrease in CE/Chol ratios in CVD cohorts compared to controls |

| PMC Article (2015) | Effects of glucagon receptor antagonism | Increased LDL-c levels associated with enhanced cholesterol absorption |

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-QSOBUISFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Cholesterol-d6 used as an internal standard in quantifying cholesterol in complex samples like vegetable oils or biological samples?

A: Cholesterol-d6 shares almost identical chemical properties with endogenous cholesterol but possesses a distinct mass difference due to the presence of six deuterium atoms. This difference allows for clear differentiation during mass spectrometry analysis. By adding a known amount of Cholesterol-d6 to the sample before extraction and analysis, scientists can account for potential variations during sample preparation and ionization, leading to more accurate quantification of the endogenous cholesterol. [, , , ]

Q2: One study utilized Cholesterol-d6 to investigate cholesterol uptake by Caco-2 cells. How does this approach work?

A: In this study [], researchers supplemented Caco-2 cells with Cholesterol-3,4-13C2 alongside other nutrients. By subsequently analyzing the cells for both Cholesterol-3,4-13C2 and endogenous cholesterol using Cholesterol-d6 as an internal standard, they could differentiate between cholesterol absorbed from the medium and cholesterol naturally present in the cells. This method provided insights into the dynamics of cholesterol uptake and metabolism in vitro.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.